眼科酸

描述

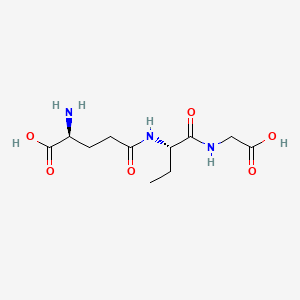

Ophthalmic acid (OPH) is a tripeptide analog of glutathione . It is similar to glutathione but differs in the replacement of cysteine by α-amino-n-butyric acid . It is a potent inhibitor of glyoxalase and could be used as a biomarker in oxidative stress .

Synthesis Analysis

OPH is created using the precursor 2-aminobutyric acid through consecutive reactions of the same enzymes that create GSH, namely Glutamate–cysteine ligase and glutathione synthetase . Major regulators of OPH biosynthesis are local (relative) concentrations of cysteine and 2-aminobutyric acid, as well as their γ-glutamyl intermediate products .

Molecular Structure Analysis

The molecular formula of Ophthalmic acid is C11H19N3O6 . Its molar mass is 289.288 g·mol−1 . The IUPAC name for Ophthalmic acid is (N-(L-γ-Glutamyl)-(2S)-2-aminobutyryl)glycine .

科学研究应用

Ophthalmic Acid: A Comprehensive Analysis of Scientific Research Applications: Ophthalmic acid, a tripeptide analog of glutathione, has several unique applications in scientific research. Below are detailed sections focusing on six distinct applications:

Glutathione Regulation

Ophthalmic acid is found in significant amounts in the lens of the eye, where it plays a role in regulating glutathione levels, a critical antioxidant in ocular health .

Nanoparticle Formulation

Research has explored incorporating ophthalmic acid into nanoparticles designed to mimic the properties of human tears, potentially offering a new avenue for ocular drug delivery systems .

Therapeutic Potential in Ocular Diseases

Studies suggest that ophthalmic acid may have therapeutic effects in various ocular diseases due to its antioxidant properties and its role in cellular processes like ferroptosis .

Hydrogel Applications

Ophthalmic acid has been studied for its potential use in hydrogels for cell delivery, vitreous substitutes, and ocular adhesives, which are crucial in regenerative medicine and surgery .

Biomaterials for Ocular Repair

The compound’s properties make it suitable for use in biomaterials that aid in ocular repair and reconstruction, offering new solutions for anterior segment surgeries .

In Situ Gelation Mechanism

Ophthalmic acid is being researched for its role in the in situ gelation mechanism, which is vital for creating ocular gels that can transport medications effectively .

Advances in Ocular Drug Delivery Systems

Recent advancements have focused on using ophthalmic acid to improve drug stability, treatment efficiency, and patient adherence within ocular drug delivery systems .

Polymer Nanomicelles for Ocular Medication

The compound is also being investigated for its potential inclusion in polymer nanomicelles, which could revolutionize ocular medication delivery formulations .

安全和危害

According to the safety data sheet, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Ophthalmic acid . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

作用机制

Target of Action

Ophthalmic acid (OPH), also known as ophthalmate, is a tripeptide analog of glutathione . It is believed to serve as a glutathione regulating tripeptide, affecting both cellular and organelle influx and efflux of glutathione (GSH), as well as modulating GSH-dependent reactions and signaling .

Mode of Action

The mode of action of OPH is primarily through its interaction with glutathione (GSH). It is believed to regulate the levels of GSH in cells and organelles, and modulate GSH-dependent reactions and signaling . This interaction plays a crucial role in maintaining the balance of GSH in the body, which is essential for many biological processes.

Biochemical Pathways

OPH is synthesized using the precursor 2-aminobutyric acid through consecutive reactions of the same enzymes that create GSH, namely Glutamate–cysteine ligase and glutathione synthetase . The major regulators of OPH biosynthesis are local (relative) concentrations of cysteine and 2-aminobutyric acid, as well as their γ-glutamyl intermediate products .

Pharmacokinetics

It is known that the eye poses numerous constraints to drug delivery, including anatomical and physiological barriers . These factors can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of ocular drugs, including OPH.

Result of Action

The primary result of OPH’s action is the regulation of glutathione levels within cells and organelles. By modulating GSH-dependent reactions and signaling, OPH plays a crucial role in various biological processes .

Action Environment

The action of OPH is influenced by various environmental factors. For instance, the local concentrations of cysteine and 2-aminobutyric acid can regulate the biosynthesis of OPH . Moreover, the anatomical and physiological characteristics of the eye can also impact the effectiveness and stability of OPH .

属性

IUPAC Name |

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O6/c1-2-7(10(18)13-5-9(16)17)14-8(15)4-3-6(12)11(19)20/h6-7H,2-5,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMUOFQHZLPHQP-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895053 | |

| Record name | Ophthalmic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ophthalmic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

495-27-2 | |

| Record name | Ophthalmic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ophthalmic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ophthalmic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OPHTHALMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A60475Q1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ophthalmic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

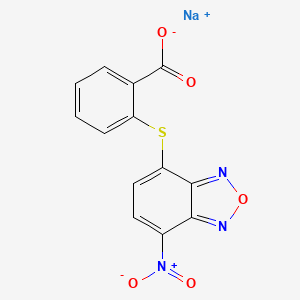

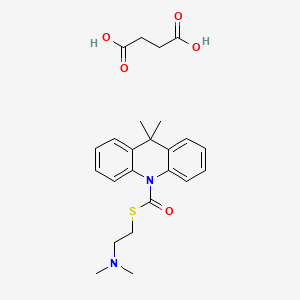

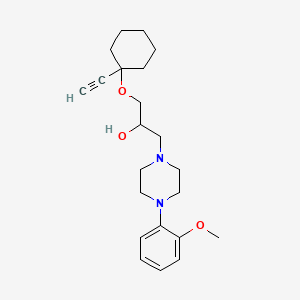

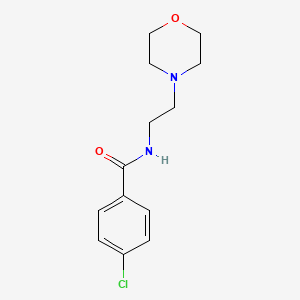

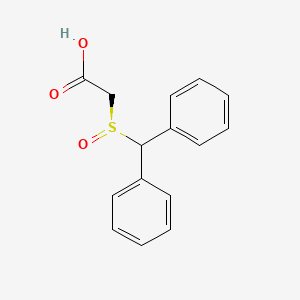

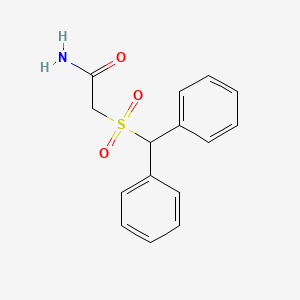

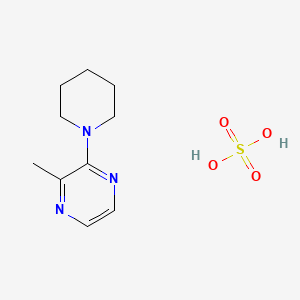

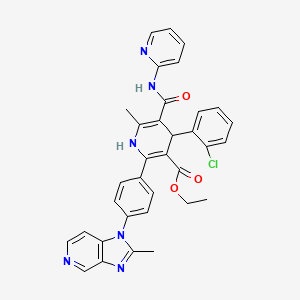

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。